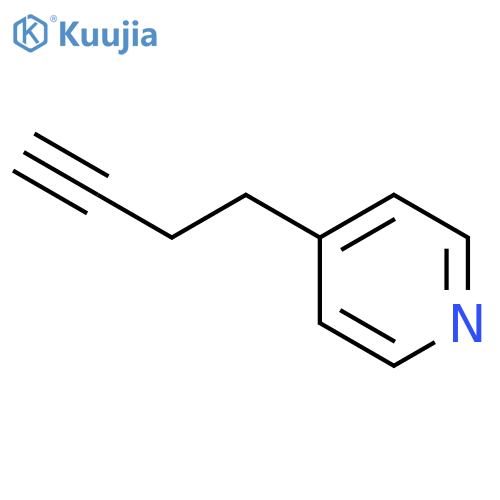Cas no 103440-64-8 (4-(but-3-yn-1-yl)pyridine)

4-(but-3-yn-1-yl)pyridine structure
商品名:4-(but-3-yn-1-yl)pyridine
4-(but-3-yn-1-yl)pyridine 化学的及び物理的性質
名前と識別子
-
- Pyridine,4-(3-butyn-1-yl)-
- 4-but-3-ynyl-pyridine
- Pyridine, 4-(3-butynyl)- (6CI)
- 4-(but-3-yn-1-yl)pyridine
- DTXSID101313102
- AKOS006373029
- EN300-1866545
- 4-but-3-ynylpyridine
- 4-(3-Butyn-1-yl)pyridine
- SCHEMBL6319772
- 103440-64-8
-
- インチ: InChI=1S/C9H9N/c1-2-3-4-9-5-7-10-8-6-9/h1,5-8H,3-4H2
- InChIKey: ZXWXCOLGKAUTAT-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CN=CC=1)CC#C
計算された属性
- せいみつぶんしりょう: 131.07357
- どういたいしつりょう: 131.073499291g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- PSA: 12.89
4-(but-3-yn-1-yl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1866545-2.5g |
4-(but-3-yn-1-yl)pyridine |
103440-64-8 | 2.5g |
$2688.0 | 2023-09-18 | ||
| Enamine | EN300-1866545-10.0g |
4-(but-3-yn-1-yl)pyridine |
103440-64-8 | 10g |
$5897.0 | 2023-06-02 | ||
| Enamine | EN300-1866545-0.25g |
4-(but-3-yn-1-yl)pyridine |
103440-64-8 | 0.25g |
$1262.0 | 2023-09-18 | ||
| Enamine | EN300-1866545-1g |
4-(but-3-yn-1-yl)pyridine |
103440-64-8 | 1g |
$1371.0 | 2023-09-18 | ||
| Enamine | EN300-1866545-0.5g |
4-(but-3-yn-1-yl)pyridine |
103440-64-8 | 0.5g |
$1316.0 | 2023-09-18 | ||
| Enamine | EN300-1866545-0.1g |
4-(but-3-yn-1-yl)pyridine |
103440-64-8 | 0.1g |
$1207.0 | 2023-09-18 | ||
| Enamine | EN300-1866545-1.0g |
4-(but-3-yn-1-yl)pyridine |
103440-64-8 | 1g |
$1371.0 | 2023-06-02 | ||
| Enamine | EN300-1866545-5g |
4-(but-3-yn-1-yl)pyridine |
103440-64-8 | 5g |
$3977.0 | 2023-09-18 | ||
| Enamine | EN300-1866545-0.05g |
4-(but-3-yn-1-yl)pyridine |
103440-64-8 | 0.05g |
$1152.0 | 2023-09-18 | ||
| Enamine | EN300-1866545-5.0g |
4-(but-3-yn-1-yl)pyridine |
103440-64-8 | 5g |
$3977.0 | 2023-06-02 |
4-(but-3-yn-1-yl)pyridine 関連文献
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
4. Book reviews
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
103440-64-8 (4-(but-3-yn-1-yl)pyridine) 関連製品
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量